molecular formula C16H12Cl2O B2831678 3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 312700-11-1

3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No. B2831678
CAS RN: 312700-11-1
M. Wt: 291.17
InChI Key: YDRNHEDMTCYULX-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as DCPM, is a synthetic compound with potential applications in scientific research. DCPM is a member of the chalcone family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and microbial growth. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one in lab experiments is its diverse biological activities, which make it a potential candidate for drug discovery and development. Another advantage is its relative ease of synthesis and purification. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may affect its suitability for clinical use.

Future Directions

For research on 3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one include investigating its potential as an anticancer agent, exploring its mechanism of action, and studying its toxicity and pharmacokinetics. Other potential areas of research include its use as an anti-inflammatory and antioxidant agent, as well as its neuroprotective effects. Further studies are also needed to optimize the synthesis and purification of this compound and to develop more efficient methods for its delivery and administration.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its diverse biological activities make it a potential candidate for drug discovery and development, and its ease of synthesis and purification make it a promising compound for lab experiments. Further research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics, and to explore its potential in various therapeutic areas.

Synthesis Methods

3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 3,4-dichlorobenzaldehyde and 2-methylacetophenone in the presence of a base catalyst such as sodium hydroxide. The reaction yields a yellow crystalline solid, which can be purified through recrystallization or column chromatography. The purity of this compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These properties make this compound a potential candidate for drug discovery and development. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.

properties

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O/c1-11-4-2-3-5-13(11)16(19)9-7-12-6-8-14(17)15(18)10-12/h2-10H,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRNHEDMTCYULX-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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